molecular formula C10H20ClN B1423569 4-Cyclopentylpiperidine hydrochloride CAS No. 1354962-37-0

4-Cyclopentylpiperidine hydrochloride

Cat. No.: B1423569
CAS No.: 1354962-37-0
M. Wt: 189.72 g/mol
InChI Key: SYJVZAIQSBNWJW-UHFFFAOYSA-N
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Description

4-Cyclopentylpiperidine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

4-cyclopentylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJVZAIQSBNWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-37-0
Record name 4-cyclopentylpiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of cyclopentanone with piperidine in the presence of a catalyst such as palladium or rhodium . The reaction conditions often require elevated temperatures and pressures to facilitate the cyclization and subsequent hydrogenation steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Biological Activity

4-Cyclopentylpiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a cyclopentyl group. Its molecular structure can be represented as follows:

  • Chemical Formula : C11_{11}H18_{18}ClN
  • Molecular Weight : 201.72 g/mol

The piperidine ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC). The following table summarizes MIC values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
4-Cyclopentylpiperidine HClPseudomonas aeruginosa2
4-Cyclopentylpiperidine HClStaphylococcus aureus8
Reference Drug (Norfloxacin)Pseudomonas aeruginosa8

The compound exhibited a significantly lower MIC against Pseudomonas aeruginosa compared to norfloxacin, indicating superior antibacterial efficacy .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes. Observations from cell morphology studies indicated that treatment with the compound led to significant deformation and rupture of bacterial cells over time.

  • Cell Morphology Changes :
    • Untreated cells appeared intact.
    • Treated cells showed increasing deformation with extended exposure.

Additionally, leakage assays demonstrated that the compound induced substantial release of intracellular components, such as nucleic acids and proteins, confirming its ability to compromise bacterial integrity .

Antiviral Activity

Beyond its antibacterial properties, there is emerging evidence suggesting that piperidine derivatives, including this compound, may exhibit antiviral activity. A patent discussed the potential use of similar compounds in treating Hepatitis C virus (HCV) infections, highlighting their role as antiviral agents .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study conducted on various piperidine derivatives found that those with cycloalkyl substitutions displayed enhanced activity against Gram-negative bacteria. The study specifically noted that this compound was among the most effective compounds tested .
  • Research on Safety Profile : In hemolytic assays, this compound demonstrated low hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Studies : Comparative studies indicated that while many piperazine derivatives show promise in antimicrobial applications, those incorporating cycloalkyl groups like cyclopentane tend to have improved bioactivity and reduced toxicity profiles .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
One of the notable applications of 4-Cyclopentylpiperidine hydrochloride is its use in developing antimicrobial agents. Research indicates that derivatives of cyclopentyl piperidines exhibit significant antibacterial activity against Mycobacterium tuberculosis. For instance, a study demonstrated that a cyclopentyl derivative had a minimal inhibitory concentration (MIC) of 0.05 µg/ml against Mycobacterium tuberculosis, significantly lower than that of rifampicin, which had an MIC of 0.5 µg/ml. This suggests that cyclopentyl derivatives may offer a promising alternative or adjunctive treatment for tuberculosis due to their lower toxicity and effective dosage regimens .

Neurological and Psychiatric Disorders:
this compound has also been investigated for its potential in treating neurological and psychiatric disorders. The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety. Patents have been filed detailing the synthesis of piperazine derivatives that include cyclopentyl substitutions aimed at enhancing therapeutic efficacy while minimizing side effects .

Synthesis of Pharmaceutical Intermediates

Precursor in Drug Development:
this compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its unique structural properties allow it to be modified into more complex molecules that can exhibit desired biological activities. For example, it has been utilized in the synthesis of rifamycins, a class of antibiotics used to treat tuberculosis and leprosy. The cyclopentyl derivative has shown to enhance the pharmacological profile of these compounds, leading to improved efficacy against resistant strains of bacteria .

Table: Summary of Key Studies on this compound

Study ReferenceApplication AreaKey Findings
AntimicrobialCyclopentyl derivative showed MIC of 0.05 µg/ml against Mycobacterium tuberculosis
Neurological DisordersPotential for treating depression through neurotransmitter modulation
Drug SynthesisUsed as an intermediate in synthesizing rifamycin derivatives

Q & A

Q. What are the optimal synthetic routes for 4-cyclopentylpiperidine hydrochloride, and how can purity be maximized during synthesis?

Methodological Answer:

  • Synthesis Protocol : React cyclopentylmagnesium bromide with 4-chloropyridine hydrochloride under anhydrous conditions (THF, 0–5°C, 12h) . Post-reduction (e.g., catalytic hydrogenation with Pd/C), the intermediate is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
  • Purification : Use recrystallization from ethanol/water (1:3 v/v) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.4 in CH2Cl2:MeOH 9:1) .
  • Key Metrics : Yield (typically 65–75%), purity (HPLC, C18 column, 210 nm), and absence of residual solvents (GC-MS).

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Compare experimental shifts with theoretical predictions (e.g., piperidine ring protons at δ 2.8–3.5 ppm; cyclopentyl CH2 at δ 1.5–1.8 ppm) .
  • FT-IR : Confirm N–H stretching (2500–2700 cm⁻¹ for hydrochloride salts) and cyclopentyl C–H bends (1450–1480 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 170.1 (free base) and [M+Cl]⁻ at m/z 206.0 (hydrochloride form).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving HCl gas .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s activity against neurological targets (e.g., sigma receptors)?

Methodological Answer:

  • In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]DTG for sigma-1 receptors). Prepare test concentrations (1 nM–100 µM) in Tris-HCl buffer (pH 7.4). Calculate IC50 via nonlinear regression .
  • Positive Controls : Compare with haloperidol (sigma-1 IC50 ≈ 10 nM).
  • Data Interpretation : Address false positives by testing off-target activity (e.g., dopamine D2 receptors).

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to pH 1–13 (37°C, 72h) and monitor degradation via HPLC. Use Arrhenius plots to predict shelf life .
  • Contradiction Analysis : If conflicting data arise (e.g., instability at pH 7 in Study A vs. stability in Study B), verify buffer composition (e.g., phosphate vs. acetate buffers may catalyze degradation differently).

Q. How can computational modeling optimize the compound’s pharmacokinetic profile for CNS penetration?

Methodological Answer:

  • In Silico Tools : Use Molinspiration or SwissADME to predict logP (target: 2–3 for blood-brain barrier permeability) and polar surface area (<90 Ų).
  • MD Simulations : Model interactions with P-glycoprotein to assess efflux risk. Adjust substituents (e.g., cyclopentyl vs. cyclohexyl) to minimize transporter binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentylpiperidine hydrochloride
Reactant of Route 2
4-Cyclopentylpiperidine hydrochloride

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